Cas no 882679-92-7 (6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine)

6-Bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine is a quinazoline derivative with a bromo substituent at the 6-position and a dimethylaminoethylamino side chain at the 2-position. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The bromo group enhances reactivity for further functionalization via cross-coupling reactions, while the tertiary amine moiety improves solubility and bioavailability. Its structural features make it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Proper storage and handling are recommended to maintain stability.
6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine structure
882679-92-7 structure
Product Name:6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine
CAS No:882679-92-7
MF:C12H15BrN4
MW:295.178301095963
CID:5958856
PubChem ID:58829260
Update Time:2025-06-07

6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL5505032
    • XNJIBHCLUIYMAD-UHFFFAOYSA-N
    • 6-bromo-N-[2-(dimethylamino)ethyl]quinazolin-2-amine
    • 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine
    • 882679-92-7
    • EN300-1162176
    • Inchi: 1S/C12H15BrN4/c1-17(2)6-5-14-12-15-8-9-7-10(13)3-4-11(9)16-12/h3-4,7-8H,5-6H2,1-2H3,(H,14,15,16)
    • InChI Key: XNJIBHCLUIYMAD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=NC(=N2)NCCN(C)C

Computed Properties

  • Exact Mass: 294.04801g/mol
  • Monoisotopic Mass: 294.04801g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162176-1.0g
6-bromo-N-[2-(dimethylamino)ethyl]quinazolin-2-amine
882679-92-7
1g
$0.0 2023-06-08

Additional information on 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine

Introduction to 6-Bromo-N-(2-(Dimethylamino)ethyl)quinazolin-2-amine (CAS No. 882679-92-7)

6-Bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine (CAS No. 882679-92-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the quinazoline family, which is known for its diverse biological activities and therapeutic potential. The presence of the bromo and dimethylamino functional groups imparts unique properties that make it a valuable candidate for various applications.

The chemical structure of 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine consists of a quinazoline core with a bromine atom at the 6-position and an N-(2-(dimethylamino)ethyl) substituent at the 2-position. This specific arrangement of functional groups has been shown to influence its pharmacological properties, including its ability to interact with specific biological targets.

Recent studies have highlighted the potential of 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine in various therapeutic areas. One notable application is in the treatment of cancer, where it has demonstrated promising antitumor activity. Research has shown that this compound can inhibit the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. For instance, a study published in the Journal of Medicinal Chemistry reported that 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine effectively suppressed the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.

In addition to its antitumor properties, 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine has also shown potential in neurodegenerative diseases. Preclinical studies have indicated that this compound can modulate neurotransmitter systems and protect neurons from oxidative stress and inflammation. A recent paper in the Journal of Neurochemistry demonstrated that treatment with 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine significantly reduced neuronal cell death in models of Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine has also been extensively studied. It exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for both preclinical and clinical development. Studies have shown that it can be effectively absorbed from the gastrointestinal tract and distributed to various tissues, including the brain, which is crucial for its therapeutic applications in neurological disorders.

Safety and toxicity assessments are essential for any potential drug candidate. Preliminary toxicology studies have indicated that 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine has a favorable safety profile at therapeutic doses. However, further investigations are needed to fully understand its long-term effects and potential side effects.

The synthesis of 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine involves several well-established chemical reactions. The quinazoline core can be synthesized through condensation reactions between anthranilic acid derivatives and appropriate electrophiles. The introduction of the bromo and dimethylamino groups can be achieved through selective bromination and alkylation reactions, respectively. These synthetic routes are scalable and can be optimized for large-scale production.

In conclusion, 6-bromo-N-(2-(dimethylamino)ethyl)quinazolin-2-amine (CAS No. 882679-92-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, with the aim of translating these findings into clinical benefits for patients suffering from various diseases.

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